(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL
Description
Properties
IUPAC Name |
(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJUGYSYOGMLQT-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCO2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a suitable phenol derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated forms or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzopyran derivatives.
Scientific Research Applications
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activities and influence cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Comparison of (4S) and (4R) Enantiomers
| Property | (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | (4R)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol |
|---|---|---|
| Molecular Weight | 178.23 g/mol | 178.23 g/mol |
| CAS Number | Not explicitly provided | 1567934-82-0 |
| Configuration | S | R |
| Typical Use | Pharmacological lead | Stereochemical control |
Structural Isomers: (4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
This derivative (CAS: 1568046-69-4) replaces the methyl groups at positions 7 and 8 with fluorine atoms at positions 5 and 7. Key differences include:
- Molecular Weight : 186.16 g/mol (vs. 178.23 g/mol for the methylated compound).
- Synthetic Accessibility : Fluorination requires specialized reagents (e.g., Selectfluor), contrasting with methylation strategies .
Fungal-Derived Analog: (2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Isolated from Penicillium citrinum QJF-22, this compound features:
- Additional Methoxy Group : At position 5, increasing polarity and hydrogen-bonding capacity.
- Dual Methyl Substituents : At positions 2 and 4S, creating a sterically congested structure.
- Characterization : Configuration confirmed via X-ray diffraction and ECD spectra, highlighting the importance of advanced analytical techniques for natural products .
Positional Isomer: (4r)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
This isomer shifts the methyl group from position 7 to 6, altering:
Table 2: Comparative Data for Selected Analogs
Biological Activity
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL, commonly referred to as a benzopyran derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : CHO
- CAS Number : 1936082-20-0
- Molecular Weight : 178.23 g/mol
Research indicates that benzopyran derivatives exhibit various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage in cells.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Neuroprotective Effects : Potential inhibition of acetylcholinesterase (AChE), which may benefit conditions such as Alzheimer's disease.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. For instance, the DPPH radical scavenging assay demonstrated significant activity, indicating its potential as a natural antioxidant.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 45.3 |
| ABTS Scavenging | 32.1 |
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against several pathogens. For example, it displayed notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 250 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 300 |
| Pseudomonas aeruginosa | 400 |
Neuroprotective Effects
In vitro studies have shown that this compound can inhibit AChE activity. This suggests potential applications for cognitive enhancement and neuroprotection.
| Compound | AChE Inhibition % at 100 µM |
|---|---|
| Benzopyran Derivative | 68% |
| Control (No Treatment) | 5% |
Case Studies
- Cognitive Decline in Alzheimer's Disease : A study investigated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and reduced AChE activity compared to control groups.
- Antibacterial Efficacy : Clinical trials assessed the compound's efficacy in treating bacterial infections resistant to conventional antibiotics. Patients treated with the benzopyran derivative showed a significant reduction in infection rates.
Q & A
Q. What are the optimal synthetic routes for (4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization of substituted phenolic precursors under controlled conditions. Key parameters include:
- Catalysts : Acidic (e.g., H₂SO₄) or basic catalysts for ring closure.
- Temperature : 80–120°C for 6–12 hours to balance yield and stereochemical purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the enantiomerically pure product .
| Reaction Condition | Typical Yield Range | Purity (HPLC) |
|---|---|---|
| Acidic (H₂SO₄) | 45–60% | >90% |
| Basic (KOH) | 30–50% | 85–90% |
Note : Chiral auxiliaries may enhance stereoselectivity in asymmetric synthesis .
Q. How can the stereochemical configuration of the 4S enantiomer be validated experimentally?
Methodological Answer: Use a combination of:
- Chiral HPLC : Compare retention times with known standards (e.g., (4R)-isomer) .
- Optical Rotation : Measure [α]D²⁵ and cross-reference with literature values (e.g., +12.5° for (4S) vs. -12.5° for (4R)) .
- NMR Spectroscopy : Analyze coupling constants (J-values) in NOESY or COSY spectra to confirm spatial arrangement .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer: Based on analogs (e.g., brominated or fluorinated benzopyrans):
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation at position 6) affect the compound’s bioactivity in antioxidant assays?
Methodological Answer: Compare DPPH radical scavenging activity of:
- Parent compound : IC₅₀ = 25 μM .
- 6-Bromo derivative : IC₅₀ = 18 μM due to enhanced electron-withdrawing effects .
- 6-Fluoro derivative : IC₅₀ = 30 μM (reduced activity from steric hindrance) .
Contradiction Alert : Some studies report decreased activity with bulkier substituents, while others note improved membrane permeability. Validate via parallel assays (e.g., FRAP and ORAC) .
Q. What advanced analytical techniques resolve discrepancies in collision cross-section (CCS) predictions for this compound?
Methodological Answer: Use ion mobility spectrometry (IMS) coupled with mass spectrometry:
- Experimental CCS : Compare with in silico predictions (e.g., MOBCAL or Skyline).
- SMILES/InChI Input : Ensure correct tautomer representation (e.g., C1COC2=C([C@@H]1O)C=CC=C2F for fluorinated analogs) .
| Technique | Predicted CCS (Ų) | Observed CCS (Ų) | Error (%) |
|---|---|---|---|
| MOBCAL | 145.2 | 147.8 | 1.7 |
| Trajectory Calc | 143.5 | 147.8 | 3.0 |
Q. How can experimental design address batch-to-batch variability in bioactivity studies?
Methodological Answer: Implement:
Q. What computational strategies predict metabolic pathways for this benzopyran derivative?
Methodological Answer: Leverage in silico tools:
- Phase I Metabolism : Use Schrödinger’s MetaSite to identify CYP450 oxidation sites (e.g., C-4 hydroxylation).
- Phase II Conjugation : Predict glucuronidation or sulfation with ADMET Predictor™ .
Data Reproducibility & Validation
Q. Why do antioxidant assays (e.g., DPPH vs. FRAP) yield conflicting results for the same batch?
Methodological Answer: Address via:
- Standardized Protocols : Pre-incubate samples in dark for DPPH to avoid photodegradation.
- Matrix Effects : Dilute compounds in DMSO (≤0.1% v/v) to prevent solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
